Tribenzylsulfanium chloride
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Overview
Description
Tribenzylsulfanium chloride is an organic compound with the molecular formula C21H21ClS. It is a sulfonium salt, characterized by the presence of three benzyl groups attached to a sulfur atom, which is further bonded to a chloride ion. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribenzylsulfanium chloride can be synthesized through the reaction of tribenzylsulfonium bromide with silver chloride. The reaction typically takes place in an organic solvent such as dichloromethane, under reflux conditions. The silver bromide precipitate is filtered off, and the this compound is obtained by evaporating the solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification processes to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Tribenzylsulfanium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form benzyl sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium alkoxides in polar solvents.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution Reactions: Yield substituted sulfonium salts.
Oxidation Reactions: Produce sulfoxides or sulfones.
Reduction Reactions: Result in benzyl sulfide derivatives.
Scientific Research Applications
Tribenzylsulfanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tribenzylsulfanium chloride involves the interaction of the sulfonium center with various nucleophiles or electrophiles. The sulfur atom, being positively charged, acts as an electrophilic center, facilitating nucleophilic attack. This leads to the formation of new chemical bonds and the transformation of the compound into different derivatives.
Comparison with Similar Compounds
Similar Compounds
Tribenzylsulfonium bromide: Similar structure but with a bromide ion instead of chloride.
Triphenylsulfonium chloride: Contains phenyl groups instead of benzyl groups.
Tribenzylsulfoxide: An oxidized form of tribenzylsulfanium chloride.
Uniqueness
This compound is unique due to its specific combination of three benzyl groups attached to a sulfur atom, which imparts distinct reactivity and chemical properties compared to other sulfonium salts. This makes it a valuable compound in various chemical transformations and applications.
Properties
CAS No. |
62153-79-1 |
---|---|
Molecular Formula |
C21H21ClS |
Molecular Weight |
340.9 g/mol |
IUPAC Name |
tribenzylsulfanium;chloride |
InChI |
InChI=1S/C21H21S.ClH/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21;/h1-15H,16-18H2;1H/q+1;/p-1 |
InChI Key |
JJFWMPDPYPGQHP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[S+](CC2=CC=CC=C2)CC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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